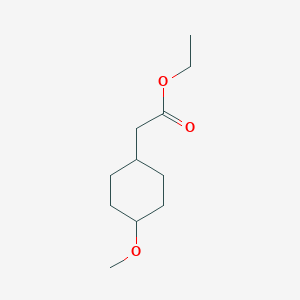![molecular formula C20H19F3N4O2 B13956861 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with fluorine atoms and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of Fluorine Substituents: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and quinazoline core play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based tyrosine kinase inhibitor.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and binding interactions, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H19F3N4O2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-N-[5-fluoro-2-[methyl(propan-2-yl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H19F3N4O2/c1-11(2)26(3)20-24-16-6-4-5-15(23)18(16)19(29)27(20)25-17(28)9-12-7-13(21)10-14(22)8-12/h4-8,10-11H,9H2,1-3H3,(H,25,28) |
InChIキー |
RNKJJIGHUAGIHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1=NC2=C(C(=CC=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


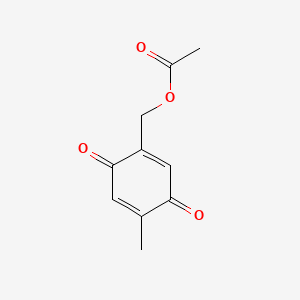
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
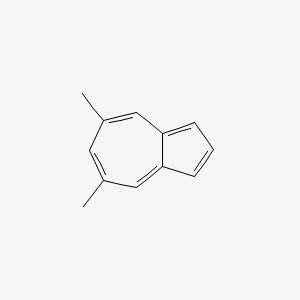
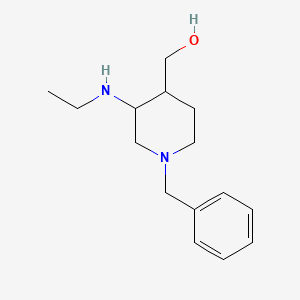
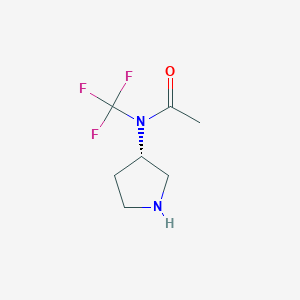
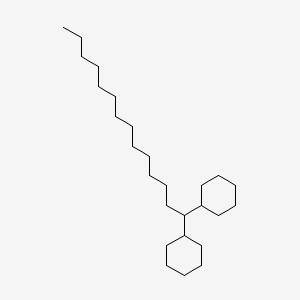
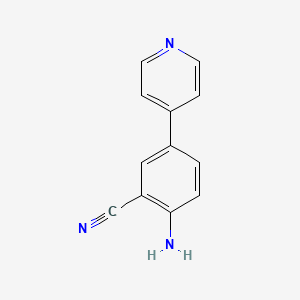



![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
